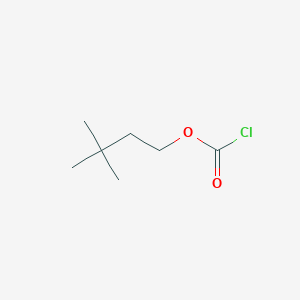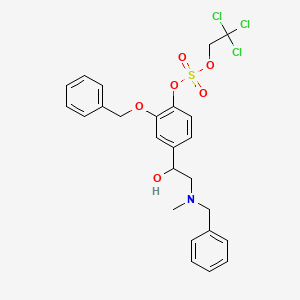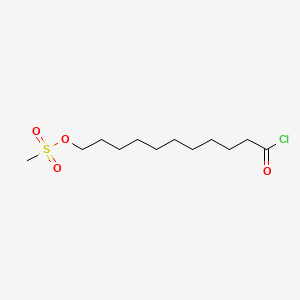
11-Chloro-11-oxoundecyl Methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Chloro-11-oxoundecyl Methanesulfonate is a chemical compound with the molecular formula C12H23ClO4S and a molecular weight of 298.83 g/mol. It is primarily used as an intermediate in the synthesis of plastoquinone derivatives, which are utilized in various biochemical applications, including the interruption of aging processes.
Preparation Methods
The synthesis of 11-Chloro-11-oxoundecyl Methanesulfonate typically involves the reaction of undecyl chloride with methanesulfonic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform or dichloromethane, and a catalyst to facilitate the reaction . The industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
11-Chloro-11-oxoundecyl Methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water or aqueous solutions, it can hydrolyze to form methanesulfonic acid and the corresponding alcohol.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
11-Chloro-11-oxoundecyl Methanesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and plastoquinone derivatives.
Biology: The compound is utilized in studies related to cellular aging and the interruption of aging processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anti-aging treatments.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 11-Chloro-11-oxoundecyl Methanesulfonate involves its role as an alkylating agent. The methanesulfonate ester group undergoes fission, releasing the alkyl group, which then reacts with nucleophilic sites within the intracellular milieu . This reaction can interfere with cellular processes, such as DNA replication and protein synthesis, leading to its effects on aging and other biological functions .
Comparison with Similar Compounds
11-Chloro-11-oxoundecyl Methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl Methanesulfonate: A well-known alkylating agent used in mutagenesis studies.
Ethyl Methanesulfonate: Another alkylating agent with similar properties but different reactivity and applications.
Butyl Methanesulfonate: Used in various chemical synthesis processes.
Properties
Molecular Formula |
C12H23ClO4S |
|---|---|
Molecular Weight |
298.83 g/mol |
IUPAC Name |
(11-chloro-11-oxoundecyl) methanesulfonate |
InChI |
InChI=1S/C12H23ClO4S/c1-18(15,16)17-11-9-7-5-3-2-4-6-8-10-12(13)14/h2-11H2,1H3 |
InChI Key |
LOWXJBACAHSYQD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCCCCCCCCCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


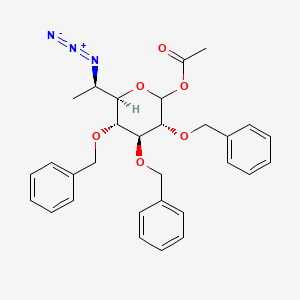

![N'-[3-[(1S)-1-(3-fluoro-4-phenylphenyl)ethyl]-1,2-oxazol-5-yl]morpholine-4-carboximidamide](/img/structure/B13845364.png)
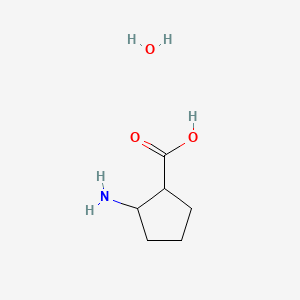
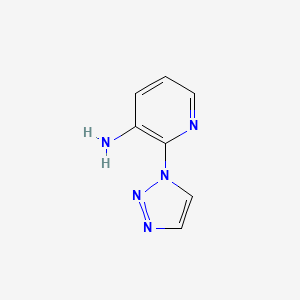
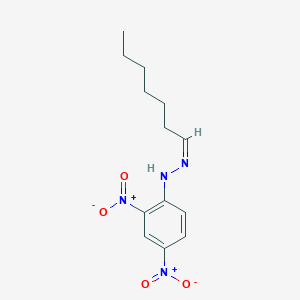
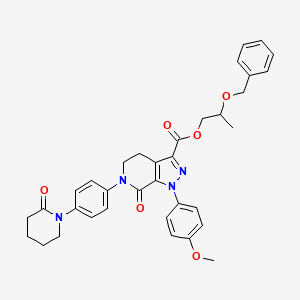
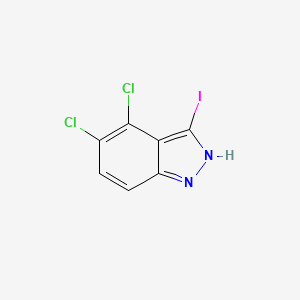
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
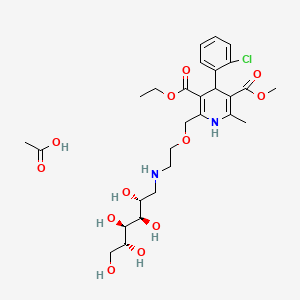
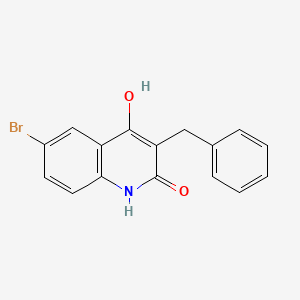
![1-(4-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide Hydrochloride](/img/structure/B13845420.png)
